4-Fluoro-1-(triisopropylsilanyl)-7-azaindole

Medicinal Chemistry Process Chemistry Protecting Group Strategy

4-Fluoro-1-(triisopropylsilanyl)-7-azaindole (CAS 640735-25-7) is a halogenated, N-protected derivative of 7-azaindole. This compound, with the molecular formula C₁₆H₂₅FN₂Si and a molecular weight of 292.47 g/mol, features a fluorine atom at the 4-position of the pyrrolo[2,3-b]pyridine core and a bulky triisopropylsilyl (TIPS) group at the 1-position nitrogen.

Molecular Formula C16H25FN2Si
Molecular Weight 292.47 g/mol
CAS No. 640735-25-7
Cat. No. B1313755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-(triisopropylsilanyl)-7-azaindole
CAS640735-25-7
Molecular FormulaC16H25FN2Si
Molecular Weight292.47 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)F
InChIInChI=1S/C16H25FN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-8-14-15(17)7-9-18-16(14)19/h7-13H,1-6H3
InChIKeyYESANHMKGXGZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-1-(triisopropylsilanyl)-7-azaindole (CAS 640735-25-7): A Strategic Building Block for Medicinal Chemistry and Advanced Organic Synthesis


4-Fluoro-1-(triisopropylsilanyl)-7-azaindole (CAS 640735-25-7) is a halogenated, N-protected derivative of 7-azaindole. This compound, with the molecular formula C₁₆H₂₅FN₂Si and a molecular weight of 292.47 g/mol, features a fluorine atom at the 4-position of the pyrrolo[2,3-b]pyridine core and a bulky triisopropylsilyl (TIPS) group at the 1-position nitrogen . It serves as a versatile and strategic intermediate in the synthesis of more complex, biologically active 7-azaindole derivatives, particularly in the context of drug discovery programs targeting kinases and other enzymes [1]. The TIPS group provides robust protection of the reactive N-H functionality, enabling selective functionalization at other positions, while the 4-fluoro substituent offers a unique handle for further elaboration or as a bioisostere in the final target molecule [1].

Why 4-Fluoro-1-(triisopropylsilanyl)-7-azaindole Cannot Be Casually Replaced by Other 7-Azaindole Derivatives in Complex Synthetic Sequences


The specific combination of a 4-fluoro substituent and an N-TIPS protecting group in 4-Fluoro-1-(triisopropylsilanyl)-7-azaindole is not a generic or interchangeable feature of the 7-azaindole class. Substituting this compound with a simple, unprotected 4-fluoro-7-azaindole, or with a differently protected analog, will drastically alter the synthetic outcome. The TIPS group is not merely a temporary mask; it is a crucial control element that provides steric bulk to direct regioselective reactions and offers exceptional stability under a range of basic and mildly acidic conditions that would cleave more labile protecting groups like Boc or TMS [1]. Its absence leads to competing reactions at the N-1 position. Furthermore, the 4-fluoro atom is not a passive substituent; it exerts a strong electronic influence that directs metalation to the adjacent C-5 position with high fidelity, a selectivity profile that differs from its 4-chloro or 4-bromo counterparts [2][3]. The data presented below quantify these critical differences, demonstrating that this specific derivative provides a unique and predictable reactivity profile that is not replicated by its closest structural analogs.

4-Fluoro-1-(triisopropylsilanyl)-7-azaindole: A Quantitative Comparative Analysis of Synthetic Performance Against Key Analogs


Near-Quantitative Deprotection Yield Enables a High-Efficiency Route to 4-Fluoro-7-azaindole

The TIPS protecting group on 4-fluoro-1-(triisopropylsilanyl)-7-azaindole can be cleaved to yield the valuable building block 4-fluoro-7-azaindole. This deprotection step proceeds with a reported yield of approximately 99%, which is more than double the yield of an alternative synthesis of 4-fluoro-7-azaindole from 4-amino-7-azaindole, which proceeds in only 44% yield . This highlights the synthetic efficiency and reliability of the TIPS-protected route.

Medicinal Chemistry Process Chemistry Protecting Group Strategy

Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr) Compared to 4-Chloro Analog

In head-to-head studies under microwave heating conditions, 4-fluoro-7-azaindoles demonstrate significantly greater reactivity towards nucleophilic aromatic substitution (SNAr) with cyclic secondary amines compared to 4-chloro-7-azaindole [1]. This indicates that the fluorine atom serves as a superior leaving group in this context, enabling faster and more efficient functionalization to generate diverse 4-amino-7-azaindole libraries.

Medicinal Chemistry Late-Stage Functionalization Structure-Activity Relationship (SAR)

Directed ortho-Metalation at C-5 is Enabled by the 4-Fluoro Substituent, a Key Differentiator from Unprotected or 4-H Analogues

The 4-fluoro substituent in 4-fluoro-1-triisopropylsilyl-7-azaindole is not merely a placeholder; it acts as a powerful directing group for ortho-metalation. This enables highly regioselective functionalization at the adjacent C-5 position, a transformation that is not possible on the parent 1-triisopropylsilyl-7-azaindole which lacks a halogen at the 4-position [1][2]. This directed lithiation strategy allows for the efficient introduction of diverse electrophiles (e.g., esters, aldehydes, halogens) specifically at C-5, a key site for modulating the biological activity of 7-azaindole-containing compounds.

Regioselective Synthesis C-H Functionalization Medicinal Chemistry

The TIPS Protecting Group Provides Exceptional Stability for Multi-Step Synthesis Compared to Boc and Other Silyl Groups

The triisopropylsilyl (TIPS) group is a cornerstone of modern synthesis due to its unique balance of bulk and stability. As a general class, N-TIPS-protected heterocycles exhibit significantly greater resistance to hydrolysis under basic and mildly acidic conditions compared to their N-Boc or N-TMS counterparts [1][2]. This enhanced stability allows for a wider range of subsequent chemical transformations (e.g., strong bases for metalation, nucleophilic additions) without premature deprotection, providing a more robust and versatile intermediate for complex, multi-step synthetic sequences.

Process Chemistry Protecting Group Strategy Synthetic Methodology

4-Fluoro-1-(triisopropylsilanyl)-7-azaindole: Validated Application Scenarios in Drug Discovery and Process Chemistry


Efficient Synthesis of 4-Fluoro-7-azaindole for Late-Stage Diversification

Procurement of 4-fluoro-1-(triisopropylsilanyl)-7-azaindole is justified when a high-purity, reliable source of 4-fluoro-7-azaindole is required. The near-quantitative (≈99%) deprotection yield ensures minimal loss of material during a key unmasking step, making this a cost-effective and atom-economical route compared to lower-yielding alternatives. The resulting 4-fluoro-7-azaindole can then serve as a versatile scaffold for SNAr reactions [5], enabling the rapid synthesis of diverse 4-amino-7-azaindole libraries for SAR studies.

Regioselective Synthesis of 5-Substituted-4-Fluoro-7-azaindole Scaffolds

This compound is the starting material of choice for any research program requiring 4,5-disubstituted-7-azaindoles. The ability of the 4-fluoro substituent to direct ortho-metalation exclusively to the C-5 position [5] provides a unique and predictable entry point to this specific substitution pattern. This avoids the need for more circuitous synthetic routes involving pre-functionalized pyridine building blocks, thereby saving significant time and resources in medicinal chemistry campaigns.

Robust Intermediate for Multi-Step Syntheses Involving Strong Bases or Nucleophiles

For complex synthetic sequences that require the 7-azaindole nitrogen to remain protected during exposure to strong bases (e.g., for metalation or alkylation) or other harsh conditions, 4-fluoro-1-(triisopropylsilanyl)-7-azaindole is the preferred intermediate. Its TIPS group offers a level of stability that is unattainable with more labile protecting groups like Boc or TMS [5]. This robustness minimizes the risk of premature deprotection and associated side reactions, leading to higher overall yields and a more streamlined process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-1-(triisopropylsilanyl)-7-azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.